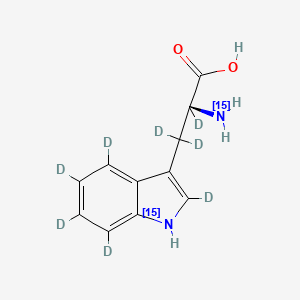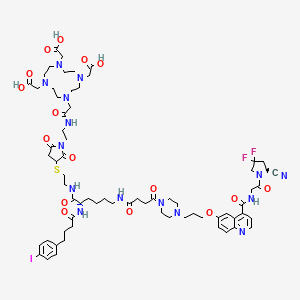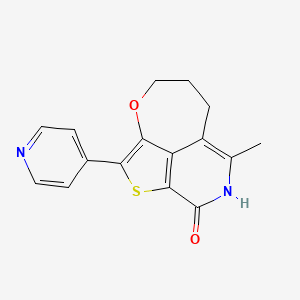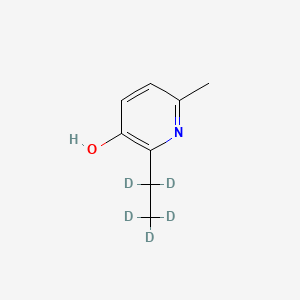
Emoxipine-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Emoxypine itself is a compound with antioxidant and neuroprotective properties, widely used in Russia for its purported benefits in treating various neurological and cardiovascular conditions . The deuterium labeling in Emoxypine-d5 makes it particularly useful in scientific research, especially in pharmacokinetic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Emoxypine-d5 involves the incorporation of deuterium atoms into the Emoxypine molecule. This is typically achieved through the use of deuterated reagents and solvents. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with 2-Ethyl-6-methyl-3-hydroxypyridine.
Purification: The final product is purified using standard techniques such as crystallization or chromatography to obtain Emoxypine-d5 with high purity.
Industrial Production Methods
Industrial production of Emoxypine-d5 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and deuterated reagents are used.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Emoxypine-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in Emoxypine-d5 can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a fully saturated compound.
Substitution: The hydrogen atoms in the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Ketones or aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Emoxypine-d5 is extensively used in scientific research due to its unique properties:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Cardioprotection: The compound’s antioxidant properties contribute to its cardioprotective effects, which are being explored in the context of cardiovascular diseases.
Antioxidant Research: Emoxypine-d5 is used to study the mechanisms of antioxidant action and to develop new antioxidant therapies.
Mécanisme D'action
Emoxypine-d5 exerts its effects through several mechanisms:
Antioxidant Activity: It inhibits the oxidation of biomembrane lipids and increases the activity of antioxidant enzymes such as superoxide dismutase.
Membrane Protection: The compound stabilizes cell membranes by reducing their viscosity and increasing fluidity.
Neurotransmitter Modulation: Emoxypine-d5 modulates the activity of neurotransmitters such as gamma-aminobutyric acid (GABA) and acetylcholine, contributing to its neuroprotective effects.
Comparaison Avec Des Composés Similaires
Emoxypine-d5 can be compared with other similar compounds such as:
Emoxypine-d5 stands out due to its deuterium labeling, which enhances its stability and allows for detailed pharmacokinetic studies .
Propriétés
Formule moléculaire |
C8H11NO |
|---|---|
Poids moléculaire |
142.21 g/mol |
Nom IUPAC |
6-methyl-2-(1,1,2,2,2-pentadeuterioethyl)pyridin-3-ol |
InChI |
InChI=1S/C8H11NO/c1-3-7-8(10)5-4-6(2)9-7/h4-5,10H,3H2,1-2H3/i1D3,3D2 |
Clé InChI |
JPGDYIGSCHWQCC-WNWXXORZSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C1=C(C=CC(=N1)C)O |
SMILES canonique |
CCC1=C(C=CC(=N1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12417959.png)
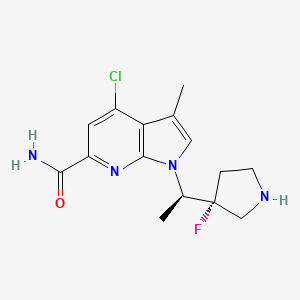
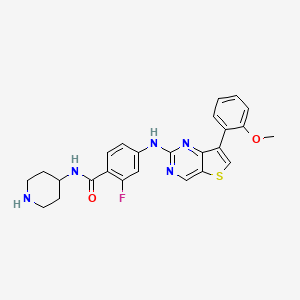
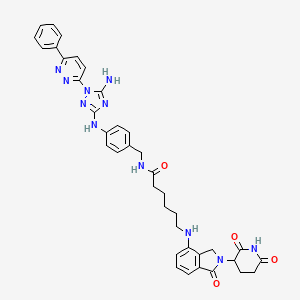
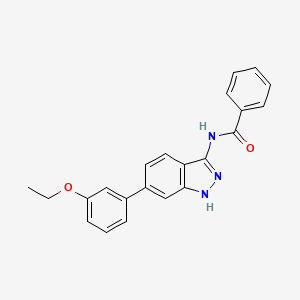
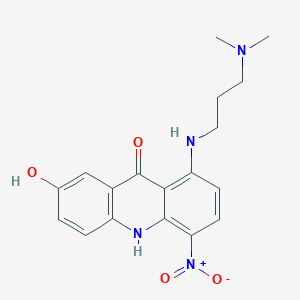
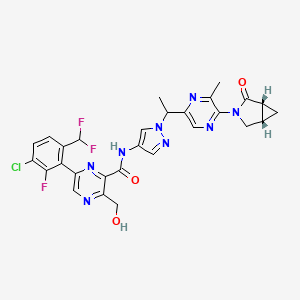
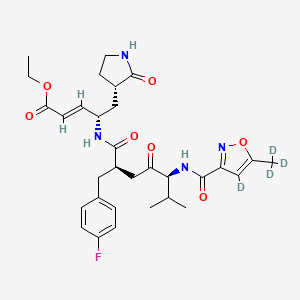
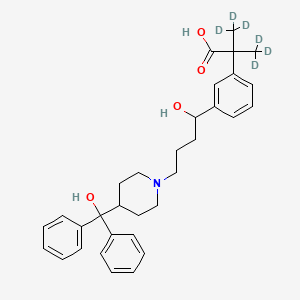
![8-(4-chlorophenyl)-6-(2-methyl-2H-indazol-5-yl)-2-[(2,2,2-trifluoroethyl)amino]pyrido[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12418012.png)
